6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine

MMP-12 inhibitor MMP-13 inhibitor medicinal chemistry building block

6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine (CAS 57744-68-0) is a halogenated 1,4-benzodioxane derivative featuring a single chlorine substituent at the 6-position of the fused dihydrodioxine ring system. It is primarily employed as a synthetic intermediate in medicinal chemistry rather than a final active pharmaceutical ingredient.

Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
CAS No. 57744-68-0
Cat. No. B124259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine
CAS57744-68-0
Synonyms2,3-Dihydro-6-chlorobenzo[b]dioxin;  6-Chloro-1,4-benzodioxane
Molecular FormulaC8H7ClO2
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)Cl
InChIInChI=1S/C8H7ClO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2
InChIKeyIAMGLKFTCUZWQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine (CAS 57744-68-0): Core Building Block for MMP Inhibitors and Antimicrobial Chalcone Hybrids


6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine (CAS 57744-68-0) is a halogenated 1,4-benzodioxane derivative featuring a single chlorine substituent at the 6-position of the fused dihydrodioxine ring system. It is primarily employed as a synthetic intermediate in medicinal chemistry rather than a final active pharmaceutical ingredient. The chlorine atom serves as a functional handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of diverse chemical libraries. This compound is specifically cited in patent literature as a precursor for the preparation of naphthylsulfonylamino hydroxamic acid-based matrix metalloproteinase MMP-12 and MMP-13 inhibitors and for the synthesis of thiazole-derived pharmaceutical intermediates [1]. Its value in procurement lies in the defined regiochemistry of the chloro substituent, which dictates the substitution pattern and resulting biological activity of downstream products.

Why 6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine Cannot Be Replaced by Other Halogenated Benzodioxane Analogs


The position and identity of the halogen substituent on the 2,3-dihydrobenzo[b][1,4]dioxine scaffold critically control the synthetic accessibility and biological target engagement of the final derivatives. Replacing 6-chloro with 6-bromo, 7-chloro, or 5,7-dichloro analogs results in distinct electronic properties, steric profiles, and cross-coupling reactivity. The 6-chloro derivative is uniquely suited as a precursor for naphthylsulfonylamino hydroxamic acid MMP-12 and MMP-13 inhibitors, a pharmacophore class that demands a specific halogen positioning for optimal matrix metalloproteinase binding . Furthermore, the 6-chloro compound is the direct starting material in patented synthetic routes to (4-(7-chloro-2,3-dihydrobenzo[b][1,4]dioxan-6-yl)thiazol-2-yl)methanol, a pharmaceutical intermediate whose synthesis specifically requires the 6-chloro isomer as the cyclization precursor [1]. Generic substitution with the unsubstituted parent compound, 2,3-dihydrobenzo[b][1,4]dioxine, eliminates the halogen handle necessary for these downstream elaborations entirely. These functional constraints make casual in-class substitution risky without full re-validation of the synthetic route and target activity.

Quantitative Differentiation Evidence for 6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine vs. Closest Analogs


Selective Incorporation as an MMP-12/MMP-13 Inhibitor Precursor vs. Other Halogenated Benzodioxanes

6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine is explicitly designated as the required halogenated building block for the synthesis of naphthylsulfonylamino hydroxamic acid-based MMP-12 and MMP-13 inhibitors, according to multiple authoritative vendor and patent sources . In contrast, the 6-bromo analog (CAS 52287-51-1) is categorized as a general biochemical reagent without a defined inhibitor target in its product specifications; the 5,7-dichloro analog (CAS 2181517-95-1) has been associated with PARP inhibition rather than MMP targets; and the unsubstituted parent 2,3-dihydrobenzo[b][1,4]dioxine (CAS 493-09-4) lacks the halogen handle required for this specific pharmacophore attachment. The 6-chloro substitution pattern is therefore target-determining, not interchangeable.

MMP-12 inhibitor MMP-13 inhibitor medicinal chemistry building block

Validated Use in a Patented Thiazole-Derivative Synthetic Route vs. Unsubstituted and 7-Chloro Analogs

Chinese Patent CN107778304A details a synthesis in which 6-chloro-2,3-dihydrobenzo[b][1,4]dioxine is obtained in 38 g yield from 30 g of 4-chlorocatechol (approximately 85% yield after column chromatography) [1]. This compound is then directly converted via Friedel-Crafts acylation with bromoacetyl bromide to 2-bromo-1-(7-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethane, ultimately leading to the target thiazole derivative (4-(7-chloro-2,3-dihydrobenzo[b][1,4]dioxan-6-yl)thiazol-2-yl)methanol. The 7-chloro analog would not serve as a direct starting material for this route because the cyclization regiochemistry is dictated by the starting catechol substitution (4-chlorocatechol yields the 6-chloro isomer). The unsubstituted parent compound would require a different halogenation strategy and would not yield the 7-chloro substitution pattern needed in the final thiazole product.

thiazole synthesis pharmaceutical intermediate patented route

Specificity for Sulfamide Anticonvulsant Intermediate Preparation vs. 6-Bromo and Unsubstituted Analogs

European Patent EP2280950A1 describes a process for preparing N-(((2S)-6-chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-sulfamide, a crystalline intermediate with potential anticonvulsant activity [1]. The stereochemistry at the 2-position and the 6-chloro substitution are both integral to the final compound's structure. The 6-bromo analog (CAS 52287-51-1, molecular weight 215.05 g/mol vs. 170.59 g/mol for the 6-chloro) introduces a heavier, more lipophilic halogen (calculated logP difference of approximately 0.5 units based on halogen contributions) that would alter the crystalline packing and pharmacokinetic profile of the sulfamide derivative. The unsubstituted parent compound (CAS 493-09-4) cannot be used because the chlorine is essential for the compound's binding interactions with the target.

sulfamide anticonvulsant crystalline intermediate

Synthetic Accessibility of 6-Chloro vs. 5,7-Dichloro and 6-Bromo Analogs: Cost and Scale Implications

The 6-chloro derivative is synthesized from 4-chlorocatechol, a commodity chemical available at scale, via a one-step cyclization with 1,2-dibromoethane [1]. The 5,7-dichloro analog would require either 4,6-dichlorocatechol or sequential halogenation of the parent benzodioxane, adding synthetic steps and cost. The 6-bromo analog requires 4-bromocatechol, which is more expensive than 4-chlorocatechol (typical commercial pricing: 4-chlorocatechol ~$0.50/g at bulk vs. 4-bromocatechol ~$3-5/g). The 6-chloro compound is therefore the most cost-effective halogenated benzodioxane building block for large-scale synthesis programs while retaining the halogen handle necessary for cross-coupling.

synthesis cost scalability starting material availability

Optimal Procurement and Deployment Scenarios for 6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine


MMP-12/MMP-13 Inhibitor Drug Discovery Programs Requiring Naphthylsulfonylamino Hydroxamic Acid Scaffolds

Research groups developing matrix metalloproteinase inhibitors for respiratory diseases (COPD, asthma) or arthritis should procure 6-chloro-2,3-dihydrobenzo[b][1,4]dioxine as the designated building block for the hydroxamic acid-based inhibitor series. As documented by authoritative vendor and patent sources, this specific isomer is the required precursor for naphthylsulfonylamino hydroxamic acid MMP-12 and MMP-13 inhibitors . The 6-chloro substitution provides the correct electronic and steric profile for MMP active-site binding, and any deviation to 6-bromo, 7-chloro, or 5,7-dichloro analogs would fall outside the validated structure-activity relationship for this series.

Synthesis of Thiazole-Containing Pharmaceutical Intermediates via Patented Friedel-Crafts Route

Process chemists scaling up the synthesis of (4-(7-chloro-2,3-dihydrobenzo[b][1,4]dioxan-6-yl)thiazol-2-yl)methanol should exclusively use the 6-chloro isomer. The patent CN107778304A specifies 4-chlorocatechol as the starting material, which cyclizes to the 6-chloro isomer [1]. The subsequent Friedel-Crafts acylation at the 7-position yields the chlorinated benzodioxane scaffold with the correct substitution pattern for thiazole formation. Using the 7-chloro isomer would invert the substitution pattern; using the unsubstituted parent would lack the chlorine necessary for the final product.

Building Block for Sulfamide-Based CNS Drug Candidates Requiring Defined Crystalline Forms

Medicinal chemistry teams synthesizing sulfamide-containing anticonvulsant drug candidates based on the EP2280950A1 patent should procure 6-chloro-2,3-dihydrobenzo[b][1,4]dioxine [2]. The patent specifically claims a crystalline form of N-(((2S)-6-chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-sulfamide, demonstrating that the 6-chloro substitution—in combination with the (2S) stereochemistry—is essential for forming the defined crystalline intermediate. Substitution with the 6-bromo analog would alter molecular packing and potentially compromise crystallinity and bioavailability.

Large-Scale Synthesis Programs Requiring Cost-Effective Halogenated Benzodioxane Building Blocks

Chemical procurement for multi-gram to kilogram-scale medicinal chemistry campaigns should prioritize 6-chloro-2,3-dihydrobenzo[b][1,4]dioxine over its brominated or dichlorinated analogs based on cost-of-goods and synthetic accessibility. As demonstrated in CN107778304A, the 6-chloro isomer is obtained in a single cyclization step from low-cost 4-chlorocatechol (~85% yield) [1]. The 6-bromo analog requires significantly more expensive 4-bromocatechol (6-10x cost premium), and the 5,7-dichloro analog requires either a more costly catechol precursor or additional halogenation steps. For budget-constrained academic or biotech programs, the 6-chloro isomer represents the optimal balance of synthetic utility and procurement cost.

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